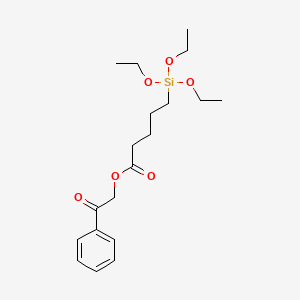
4-Methylene-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylene-1,3-dioxolane is an organic compound with the molecular formula C₄H₆O₂ and a molecular weight of 86.0892 g/mol . It is a five-membered heterocyclic compound containing two oxygen atoms and a methylene group. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-Methylene-1,3-dioxolane can be achieved through several methods. One common approach involves the reaction of 4-chloromethylene-1,3-dioxolane with potassium hydroxide (KOH), yielding the desired product with moderate efficiency . Another method involves the use of sulfuryl chloride in methylene chloride at elevated temperatures . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methylene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include potassium hydroxide, sulfuryl chloride, and various nucleophiles
Scientific Research Applications
4-Methylene-1,3-dioxolane has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methylene-1,3-dioxolane involves its reactivity with various nucleophiles and electrophiles. The methylene group in the compound is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
4-Methylene-1,3-dioxolane can be compared with other similar compounds such as 1,3-dioxolane and 1,3-dioxane. While all these compounds contain a five-membered ring with two oxygen atoms, this compound is unique due to the presence of the methylene group, which imparts distinct reactivity and properties . Other similar compounds include 2-methylene-4-phenyl-1,3-dioxolane and 4,4-dimethyl-5-methylene-1,3-dioxolane .
Properties
CAS No. |
4362-24-7 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
4-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C4H6O2/c1-4-2-5-3-6-4/h1-3H2 |
InChI Key |
UMEHTUCYIDSLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane}](/img/structure/B14171952.png)
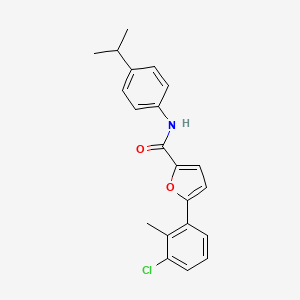
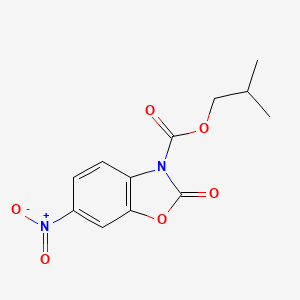
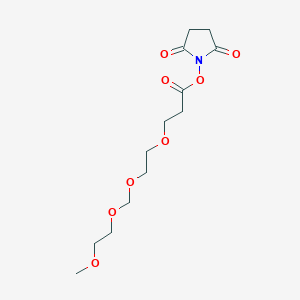

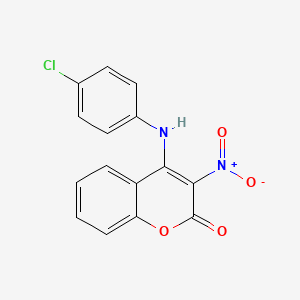
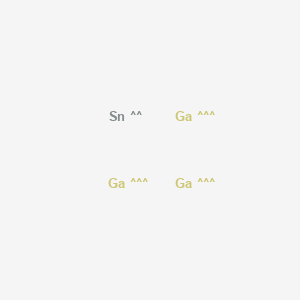
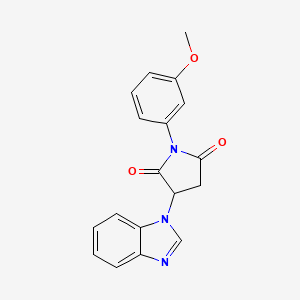
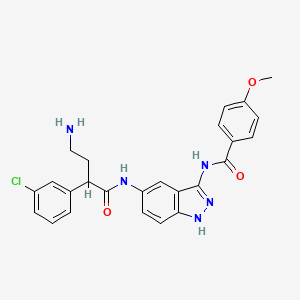

![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)
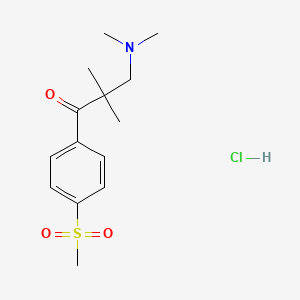
![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)
